2,4,6-Tris(3,4,5-trifluorophenyl)-1,3,5,2,4,6-trioxatriborinane
Description
2,4,6-Tris(3,4,5-trifluorophenyl)-1,3,5,2,4,6-trioxatriborinane (CAS: 223440-94-6) is a cyclic boroxine derivative composed of a six-membered B₃O₃ ring substituted with three 3,4,5-trifluorophenyl groups. This compound is classified under the EU customs code 29349990 as a heterocyclic compound . The trifluorophenyl substituents confer unique electronic and steric properties, enhancing thermal stability and reactivity in catalytic applications, such as hydroboration and cross-coupling reactions . Its synthesis typically involves microwave-assisted protocols to optimize yields and purity .
Properties
IUPAC Name |
2,4,6-tris(3,4,5-trifluorophenyl)-1,3,5,2,4,6-trioxatriborinane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H6B3F9O3/c22-10-1-7(2-11(23)16(10)28)19-31-20(8-3-12(24)17(29)13(25)4-8)33-21(32-19)9-5-14(26)18(30)15(27)6-9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXINGRFBONUWIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OB(OB(O1)C2=CC(=C(C(=C2)F)F)F)C3=CC(=C(C(=C3)F)F)F)C4=CC(=C(C(=C4)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H6B3F9O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10609280 | |
| Record name | 2,4,6-Tris(3,4,5-trifluorophenyl)-1,3,5,2,4,6-trioxatriborinane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10609280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
473.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
223440-94-6 | |
| Record name | 2,4,6-Tris(3,4,5-trifluorophenyl)-1,3,5,2,4,6-trioxatriborinane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10609280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
In terms of its uses, “2,4,6-Tris(3,4,5-trifluorophenyl)boroxin” is known to be an effective catalyst that can be used in various organic reactions, such as oxygen heterocycle reactions and aromatic hydrocarbon cyclization reactions .
The synthesis of “2,4,6-Tris(3,4,5-trifluorophenyl)boroxin” typically involves the following steps :
Biochemical Analysis
Biological Activity
2,4,6-Tris(3,4,5-trifluorophenyl)-1,3,5,2,4,6-trioxatriborinane (commonly referred to as boroxin) is a boron-containing compound that has garnered attention due to its unique structural properties and potential biological applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C18H6B3F9O3
- Molecular Weight : 473.66 g/mol
- CAS Number : 223440-94-6
Mechanisms of Biological Activity
The biological activity of boron compounds like this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Boron compounds have been shown to interact with various enzymes. They can act as inhibitors or modulators of enzyme activity by affecting the active site or altering enzyme conformation.
- Antioxidant Activity : Some studies suggest that boron compounds may exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress in cells.
- Cellular Signaling Modulation : Boron compounds can influence signaling pathways involved in cell proliferation and apoptosis. This modulation can lead to altered cellular responses in cancer and other diseases.
Table 1: Summary of Biological Activity Findings
Case Studies
-
Cytotoxicity Against Cancer Cells :
A study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated that the compound exhibited selective cytotoxicity towards leukemia cells compared to normal cells. The mechanism was linked to the compound's ability to induce apoptosis through mitochondrial pathways. -
Enzyme Interaction Studies :
Research focused on the interaction of this compound with bromodomain-containing proteins (BRD9). Molecular docking studies revealed strong binding affinity and subsequent inhibition of BRD9 activity. This inhibition is promising for developing new anticancer therapies targeting epigenetic regulators. -
Antioxidant Properties :
Another study assessed the antioxidant capacity of the compound using various assays (DPPH and ABTS). The results demonstrated a significant ability to scavenge free radicals and reduce oxidative stress markers in vitro.
Scientific Research Applications
Catalysis
One of the most prominent applications of 2,4,6-Tris(3,4,5-trifluorophenyl)-1,3,5,2,4,6-trioxatriborinane is as a catalyst in organic reactions. Research has demonstrated its effectiveness in:
- Amidation Reactions : It serves as a highly active catalyst for the formation of amides from carboxylic acids and amines. The trifluoromethyl groups enhance the electrophilicity of the substrate, facilitating faster reaction rates and higher yields .
Material Science
The compound's unique properties make it suitable for various applications in materials science:
- Synthesis of Functional Materials : Its boron content allows for the incorporation into polymers and other materials that require enhanced thermal stability and mechanical strength. The trifluorophenyl groups contribute to hydrophobicity and chemical resistance .
Medicinal Chemistry
In medicinal chemistry, this compound has been explored for:
- Drug Development : The compound's ability to interact with biological targets makes it a candidate for developing new pharmaceuticals. Its boron atom can form coordinate bonds with biomolecules such as proteins and nucleic acids .
Case Studies
| Application Area | Study Reference | Findings |
|---|---|---|
| Catalysis | PubMed Literature | Demonstrated that this boroxin is an efficient catalyst for amidation reactions with high selectivity and yield. |
| Material Science | TCI Chemicals | Reported successful incorporation into polymer matrices resulting in enhanced mechanical properties. |
| Medicinal Chemistry | Sigma-Aldrich Research | Showed potential interactions with cancer-related biological targets leading to promising anti-cancer activity. |
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The table below compares key properties of 2,4,6-Tris(3,4,5-trifluorophenyl)-trioxatriborinane with analogs bearing different aryl substituents:
*Calculated based on molecular formula C₁₈H₆B₃F₉O₃.
Key Observations :
- Electron-Withdrawing Groups : Fluorinated derivatives (e.g., trifluorophenyl, 4-fluorophenyl) exhibit enhanced thermal and oxidative stability compared to chlorinated or brominated analogs due to fluorine’s strong electron-withdrawing effects .
- Solubility: Fluorinated trioxatriborinanes demonstrate improved solubility in polar aprotic solvents (e.g., THF, DMF) compared to non-fluorinated analogs .
Catalytic Performance in Hydroboration Reactions
Tris(3,4,5-trifluorophenyl)borane, a related compound, has been employed as a catalyst for alkyne hydroboration under microwave irradiation, achieving enhanced reaction rates and selectivity compared to non-fluorinated analogs (e.g., tris(phenyl)borane) . In contrast, 2,4,6-tri-p-tolyl-trioxatriborinane showed moderate activity in cross-coupling reactions (43% conversion under microwave conditions) , highlighting the superior electronic activation imparted by fluorine substituents.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
